1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide
Description
1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 1-acetyl piperidine core linked to a 2-(3,5-dichlorophenoxy)phenyl group. The dichlorophenoxy moiety may contribute to enhanced lipophilicity and receptor binding specificity, though its exact biological targets remain unspecified in the provided evidence.
Properties
CAS No. |
919117-88-7 |
|---|---|
Molecular Formula |
C20H20Cl2N2O3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-13(25)24-8-6-14(7-9-24)20(26)23-18-4-2-3-5-19(18)27-17-11-15(21)10-16(22)12-17/h2-5,10-12,14H,6-9H2,1H3,(H,23,26) |
InChI Key |
PFPHKQTVFHFTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation of the piperidine ring is carried out using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the phenyl group: The phenyl group is introduced through nucleophilic substitution reactions.
Incorporation of the dichlorophenoxy group: This step involves the reaction of the phenyl group with 3,5-dichlorophenol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
The compound 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and insights from diverse sources.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit inhibitory effects on the ATF4 pathway, which is implicated in cancer progression. Inhibitors of this pathway can potentially be used in cancer therapy, targeting pre-cancerous syndromes and associated diseases .
Metabolic Disorders
The compound may also play a role in the modulation of metabolic pathways. Studies have identified related compounds that act as dual modulators of Acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and obesity-related conditions . This suggests potential applications in treating metabolic syndrome-related diseases.
Neuropharmacology
Piperidine derivatives have been explored for their neuropharmacological properties. The unique structure of this compound may contribute to its interaction with neurotransmitter systems, indicating possible applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Anticancer | ATF4 pathway inhibition | Cancer therapy |
| Metabolic modulation | ACC and PPAR dual activity | Treatment of obesity and dyslipidemia |
| Neuropharmacology | Interaction with neurotransmitter systems | Treatment of neurological disorders |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Reference Source |
|---|---|---|
| This compound | Anticancer | |
| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide | ACC inhibitor |
Case Study 1: Inhibition of the ATF4 Pathway
In a study published in 2017, researchers demonstrated that compounds inhibiting the ATF4 pathway could reduce tumor growth in preclinical models. The study highlighted the significance of structural modifications similar to those found in this compound for enhancing anticancer efficacy .
Case Study 2: Dual Modulation of ACC and PPAR
A recent investigation into dual modulators revealed that specific piperidine derivatives could effectively target both ACCs and PPARs. This dual action is crucial for developing therapies for metabolic disorders such as type 2 diabetes and obesity . The findings suggest that further exploration of compounds like this compound could yield promising therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound features a dichlorophenoxy group, distinct from the sulfamoylphenyl group in and the aryloxazole systems in . Chlorine atoms may enhance metabolic stability and binding affinity compared to fluorine or methyl groups . Compound E and AZD5363 incorporate heterocyclic extensions (benzodiazepin, pyrrolopyrimidine), likely targeting kinase or protease domains .
Synthesis and Purity: Aryloxazole derivatives achieved high purity (>99.8%) via rigorous NMR and HRMS validation, with moderate yields (57–61%). The target’s dichlorophenoxy group may pose synthetic challenges compared to simpler substituents (e.g., methyl or methoxy).
AZD5363 and Compound E utilize DMSO for solubility, suggesting shared storage challenges with the target compound .
Biological Activity
1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with an acetyl group and a dichlorophenoxy group, which may contribute to its biological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the dichlorophenoxy moiety suggests potential interactions with pathways related to inflammation and cell signaling.
Anticancer Activity
Several studies have explored the anticancer potential of piperidine derivatives. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. The mechanisms often involve:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of mitochondrial function
A notable study reported that piperidine derivatives exhibited significant growth inhibition in cancer cells, with IC50 values indicating potent activity against specific lines (e.g., A-431, HT29) .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives are well-documented. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
Piperidine compounds are also known for their enzyme inhibition capabilities. For example, they can inhibit key enzymes involved in metabolic pathways relevant to cancer and inflammation. This inhibition can lead to reduced tumor growth and inflammation markers .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of piperidine derivatives on cancer cell lines, revealing that certain compounds led to significant apoptosis and cell cycle arrest at specific phases (S or G2 phase). The presence of electronegative substituents was crucial for enhancing activity .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized piperidine derivatives, showing promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Model/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A-431 | <10 | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 15 | Disruption of cell membrane integrity |
| Enzyme Inhibition | Various metabolic enzymes | 20 | Competitive inhibition leading to reduced metabolic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
